molecular formula C4H3HgN3S B14415875 Azido(thiophen-2-yl)mercury CAS No. 80095-78-9

Azido(thiophen-2-yl)mercury

Cat. No.: B14415875
CAS No.: 80095-78-9
M. Wt: 325.75 g/mol
InChI Key: BAVAURLLONOPCQ-UHFFFAOYSA-N
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Description

Azido(thiophen-2-yl)mercury is an organomercury compound that features a thiophene ring substituted with an azido group and bonded to a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azido(thiophen-2-yl)mercury typically involves the reaction of thiophen-2-ylmercury chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under mild conditions. The reaction can be represented as follows:

Thiophen-2-ylmercury chloride+Sodium azideThis compound+Sodium chloride\text{Thiophen-2-ylmercury chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} Thiophen-2-ylmercury chloride+Sodium azide→this compound+Sodium chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azido(thiophen-2-yl)mercury can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form heterocyclic compounds.

    Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.

    Cycloaddition Reactions: Reagents such as alkynes or alkenes can be used under thermal or catalytic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include thiophen-2-ylmercury derivatives with different substituents.

    Cycloaddition Reactions: Products include various heterocyclic compounds.

    Reduction Reactions: Products include thiophen-2-ylmercury amine derivatives.

Scientific Research Applications

Azido(thiophen-2-yl)mercury has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organomercury compounds and heterocyclic compounds.

    Biology: Potential use in studying the interactions of mercury-containing compounds with biological systems.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of azido(thiophen-2-yl)mercury involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes or alkynes, leading to the formation of triazoles or other heterocyclic compounds. The mercury atom can also interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmercury chloride: Similar structure but lacks the azido group.

    Azido(phenyl)mercury: Similar structure but with a phenyl ring instead of a thiophene ring.

    Azido(benzyl)mercury: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

Azido(thiophen-2-yl)mercury is unique due to the presence of both the azido group and the thiophene ring

Properties

80095-78-9

Molecular Formula

C4H3HgN3S

Molecular Weight

325.75 g/mol

IUPAC Name

azido(thiophen-2-yl)mercury

InChI

InChI=1S/C4H3S.Hg.N3/c1-2-4-5-3-1;;1-3-2/h1-3H;;/q;+1;-1

InChI Key

BAVAURLLONOPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[Hg]N=[N+]=[N-]

Origin of Product

United States

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